2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid
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Overview
Description
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid is a complex organic compound that features both quinoline and benzoic acid moieties The compound is characterized by the presence of nitro groups on the quinoline ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce nitro groups at the 5 and 7 positions. This is followed by the amination of the 8-position to introduce the amino group. The final step involves coupling this intermediate with benzoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 2-[(5,7-diaminoquinolin-8-yl)amino]benzoic Acid.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid is largely dependent on its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid derivatives: Compounds with similar structures but different substituents on the quinoline or benzoic acid rings.
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety but with different functional groups.
Nitrobenzoic acids: Compounds like 3-nitrobenzoic acid and 4-nitrobenzoic acid, which have nitro groups on the benzoic acid ring.
Uniqueness
This compound is unique due to the combination of the quinoline and benzoic acid moieties, along with the specific positioning of the nitro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
312607-81-1 |
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Molecular Formula |
C16H10N4O6 |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H10N4O6/c21-16(22)9-4-1-2-6-11(9)18-15-13(20(25)26)8-12(19(23)24)10-5-3-7-17-14(10)15/h1-8,18H,(H,21,22) |
InChI Key |
LEIKYVWGTYCYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
51.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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